3,5,6,7-tetrahydrospiro[cyclopenta[d]pyrimidine-2,1'-cyclopentan]-4(1H)-one
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Overview
Description
3,5,6,7-tetrahydrospiro[cyclopenta[d]pyrimidine-2,1’-cyclopentan]-4(1H)-one is a unique heterocyclic compound with the molecular formula C11H16N2O. This compound is part of a class of spiro compounds, which are characterized by a spiro-connected bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6,7-tetrahydrospiro[cyclopenta[d]pyrimidine-2,1’-cyclopentan]-4(1H)-one typically involves cyclocondensation reactions. One common method involves the reaction of cyclopentanone with urea and formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the spiro compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
3,5,6,7-tetrahydrospiro[cyclopenta[d]pyrimidine-2,1’-cyclopentan]-4(1H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3,5,6,7-tetrahydrospiro[cyclopenta[d]pyrimidine-2,1’-cyclopentan]-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery efforts.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3,5,6,7-tetrahydrospiro[cyclopenta[d]pyrimidine-2,1’-cyclopentan]-4(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,2’-cyclopenta[d]pyrimidin]-4’(3’H)-one: Similar spiro structure but with a cyclohexane ring instead of a cyclopentane ring.
6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another heterocyclic compound with a different functional group and ring structure.
Uniqueness
3,5,6,7-tetrahydrospiro[cyclopenta[d]pyrimidine-2,1’-cyclopentan]-4(1H)-one is unique due to its specific spiro-connected bicyclic structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
spiro[3,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidine-2,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C11H16N2O/c14-10-8-4-3-5-9(8)12-11(13-10)6-1-2-7-11/h12H,1-7H2,(H,13,14) |
InChI Key |
ZQQKTAPRAXKPMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)NC3=C(CCC3)C(=O)N2 |
Origin of Product |
United States |
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